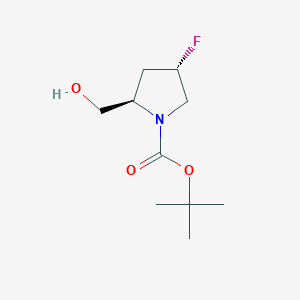

tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

This compound is a fluorinated pyrrolidine derivative featuring a hydroxymethyl group at the C-2 position and a tert-butyl carbamate protecting group. Its stereochemistry (2R,4S) is critical for its physicochemical properties and biological interactions. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds.

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEMZCLHRRRKGF-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate starting materials followed by fluorination and functional group manipulations. A common route might include:

Starting from a protected pyrrolidine derivative.

Introduction of the hydroxymethyl group via a formylation reaction.

Stereoselective fluorination using a fluorinating agent such as diethylaminosulfur trifluoride.

Esterification with tert-butanol under acidic conditions.

Industrial Production Methods

In an industrial setting, this compound can be synthesized using scalable methods that focus on high yield and purity. This often involves optimization of reaction conditions, such as temperature, solvent choice, and reaction time, along with efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : Can convert the hydroxymethyl group to a carboxylic acid.

Reduction: : Possible reduction of the ester group to an alcohol.

Substitution: : The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: : Jones reagent or KMnO4.

Reducing agents: : LiAlH4 or NaBH4.

Nucleophilic substitution: : Reaction with nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: : Formation of a carboxylic acid derivative.

Reduction: : Formation of primary or secondary alcohols.

Substitution: : Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used extensively in:

Medicinal Chemistry: : As a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

Organic Synthesis: : As an intermediate in the synthesis of more complex molecules.

Biological Studies: : To explore interactions with biomolecules due to its unique stereochemistry and functional groups.

Industrial Applications: : In the development of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is largely determined by its interaction with biological macromolecules. The hydroxymethyl group and the fluorine atom are particularly important for molecular recognition and binding affinity.

Molecular Targets: : Enzymes or receptors that have binding sites complementary to the compound’s stereochemistry.

Pathways Involved: : May involve inhibition or activation of enzymatic activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Stereochemical Variants

Note: Stereoisomers exhibit divergent chromatographic behavior (e.g., Rf values) and biological activity due to spatial orientation .

Substituent Variations at C-4

Key Observations :

Substituent Variations at C-2

Biological Activity

tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic compound with significant biological activity, particularly as a beta-3 adrenergic receptor agonist. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- CAS Number : 869527-46-8

- Molecular Formula : C10H18FNO3

- Molecular Weight : 219.26 g/mol

The compound features a pyrrolidine ring substituted with a fluorine atom and a hydroxymethyl group, which are critical for its biological activity.

Research indicates that this compound acts primarily as a beta-3 adrenergic receptor agonist. This receptor subtype is involved in various physiological processes, including lipolysis and thermogenesis.

Pharmacological Effects

- Weight Management : Due to its action on beta-3 receptors, this compound may aid in weight loss by enhancing energy expenditure and promoting fat oxidation.

- Metabolic Regulation : It has potential applications in managing metabolic disorders by improving insulin sensitivity and glucose metabolism.

- Cardiovascular Health : The activation of beta-3 adrenergic receptors can lead to vasodilation and improved cardiac function.

Research Findings

Several studies have explored the biological activity of similar compounds within the same class:

Case Studies

- Obesity Treatment : A clinical trial involving beta-3 agonists showed promising results for weight loss and improved metabolic parameters among obese participants.

- Diabetes Management : Research indicated that compounds similar to this compound significantly reduced blood glucose levels in diabetic animal models.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary data suggest moderate toxicity levels; however, detailed toxicological studies are necessary to establish safe dosage ranges for therapeutic use.

Q & A

Q. Example Protocol from Literature :

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | DAST, DCM, −78°C → RT | 68% | Stereospecific fluorination confirmed by NMR |

| 2 | Boc anhydride, DMAP, THF | 85% | Protection monitored by TLC (Rf = 0.5 in hexane/EtOAc 7:3) |

| 3 | Paraformaldehyde, NaH, THF | 72% | Diastereomeric purity verified via chiral HPLC |

How is structural characterization performed for this compound?

Basic Research Question

Comprehensive characterization involves:

- NMR Spectroscopy : and NMR to confirm stereochemistry (e.g., coupling constants = 48 Hz for axial fluorine) and hydroxymethyl group integration .

- HRMS : Exact mass validation (e.g., [M+H] calcd. 263.1264, found 263.1269) .

- X-ray Crystallography : For absolute configuration confirmation (if crystalline derivatives are available) .

Critical Note : Spontaneous stereoisomerization in polar solvents (e.g., methanol) has been observed at the C-2 position, leading to 1:1 enantiomer mixtures. This requires immediate analysis post-synthesis to avoid data misinterpretation .

What challenges arise in maintaining stereochemical integrity during synthesis?

Advanced Research Question

The C-2 hydroxymethyl and C-4 fluoro groups create steric and electronic constraints, leading to:

- Epimerization Risk : Basic conditions during hydroxymethylation or fluorination may invert stereochemistry. Use low-temperature, non-nucleophilic bases (e.g., NaH) to minimize racemization .

- Solvent Effects : Protic solvents (e.g., MeOH) accelerate stereoisomerization. Replace with aprotic solvents (THF, DCM) for stability .

Case Study : In , dissolving the compound in methanol caused spontaneous C-2 epimerization, necessitating rapid freeze-drying for biological testing .

How does computational modeling aid in predicting the compound’s reactivity?

Advanced Research Question

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:

- Predict Fluorine’s Electronic Effects : Calculate charge distribution to explain regioselectivity in nucleophilic reactions .

- Assess Conformational Flexibility : Model puckering of the pyrrolidine ring under different solvent conditions .

Example : QSPR (Quantitative Structure-Property Relationship) models from correlate logP values with membrane permeability, guiding drug design .

How are biological activities evaluated, and what contradictions exist in reported data?

Advanced Research Question

- In Vitro Assays : Test against cancer cell lines (e.g., IC values) using derivatives with modified acyl groups .

- Contradictions : reports high anticancer activity, while similar analogs in show variability due to stereochemical instability. Resolution requires strict enantiomeric purity controls during bioassays .

Methodological Recommendation : Use enantiopure samples and stabilize compounds in non-polar solvents during testing.

What strategies optimize chromatographic separation of diastereomers?

Advanced Research Question

- Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- HPLC-MS Coupling : Monitor real-time separation using MS detection to distinguish co-eluting isomers .

Data Conflict Example : reports baseline separation (R > 1.5), while notes overlapping peaks due to on-column isomerization—mitigated by reducing run time and temperature .

How is the compound’s stability assessed under varying pH conditions?

Advanced Research Question

- Accelerated Degradation Studies : Incubate at pH 1–13 (37°C) and monitor via UPLC-MS.

- Key Finding : Degradation occurs rapidly at pH > 10 via Boc-group hydrolysis, requiring pH 6–8 buffers for long-term storage .

What are the limitations of current synthetic methodologies?

Advanced Research Question

- Low Yields in Fluorination : DAST-mediated fluorination often yields <70% due to side reactions. Alternatives like Deoxo-Fluor® improve efficiency but increase cost .

- Scalability Issues : Multi-step protection/deprotection complicates scale-up. Continuous-flow microreactors are being explored for higher throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.